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Compound of Interest

Compound Name: 1,4-Cyclooctadiene

Cat. No.: B086759 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of

Rhodium, Iridium, and Platinum 1,5-Cyclooctadiene Complexes

This guide provides a comparative analysis of the X-ray crystallography data for three seminal

1,5-cyclooctadiene (COD) metal complexes: chloro(1,5-cyclooctadiene)rhodium(I) dimer

([Rh(COD)Cl]₂), chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), and dichloro(1,5-

cyclooctadiene)platinum(II) (Pt(COD)Cl₂). These compounds are pivotal precursors and

catalysts in a myriad of synthetic applications, including in the development of novel

therapeutic agents. A thorough understanding of their solid-state structures is crucial for

elucidating reaction mechanisms and designing new catalysts with enhanced properties.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the Rhodium, Iridium, and

Platinum 1,5-cyclooctadiene complexes, facilitating a direct comparison of their molecular

geometries. The data has been compiled from entries in the Cambridge Structural Database

(CSD).
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Parameter
[Rh(COD)Cl]₂ (CSD:
785383)

[Ir(COD)Cl]₂ (CSD:
1142078)

Pt(COD)Cl₂ (CSD:
1129322)

Crystal System Monoclinic Orthorhombic Orthorhombic

Space Group P 1 2₁/n 1 P b c a P b c n

Coordination

Geometry

Distorted Square

Planar

Distorted Square

Planar
Square Planar

Metal-Chlorine Bond

Lengths (Å)

Rh-Cl (bridging):

2.422, 2.429

Ir-Cl (bridging): 2.421,

2.427
Pt-Cl: 2.311, 2.315

Metal-Carbon (olefin)

Bond Lengths (Å)
Rh-C: 2.126 - 2.146 Ir-C: 2.128 - 2.149 Pt-C: 2.147 - 2.164

C=C Double Bond

Lengths (Å)
1.385, 1.388 1.389, 1.390 1.378

Cl-Metal-Cl Bond

Angle (°)
86.3 86.0 91.2

Dihedral Angle of

M₂Cl₂ Core (°)
0 (planar) 86 N/A (monomer)

Experimental Protocols
The determination of the crystal structures for these 1,5-cyclooctadiene metal complexes

generally follows a standardized single-crystal X-ray diffraction workflow. Below is a detailed,

representative protocol.

1. Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown

by slow evaporation of a saturated solution of the complex in an appropriate solvent system.

For the title compounds, solvent systems such as dichloromethane/hexane or chloroform/ether

are commonly employed. The crystallization process is often performed in an inert atmosphere

(e.g., under nitrogen or argon) due to the air and moisture sensitivity of many organometallic

compounds.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a

microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in
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a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces crystal

decay during data collection. The crystal is then centered on a goniometer of a single-crystal X-

ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector. A series of diffraction images are collected as the crystal is rotated through a range of

angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to

determine the unit cell parameters and the intensities of the diffraction spots. The crystal

structure is then solved using direct methods or Patterson methods to obtain an initial model of

the atomic arrangement.

4. Structure Refinement: The initial structural model is refined against the experimental data to

improve the accuracy of the atomic positions, and to model the thermal motion of the atoms

(anisotropic displacement parameters). Hydrogen atoms are typically placed in calculated

positions and refined using a riding model. The final refined structure is validated using various

crystallographic metrics.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the crystal structure of a

1,5-cyclooctadiene metal complex.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

X-ray Diffraction

Structure Determination

Final Output

Synthesis of Metal Complex

Purification

Crystal Growth

Crystal Selection & Mounting

Data Collection

Data Processing

Structure Solution

Structure Refinement

Validation & Analysis

Crystallographic Information File (CIF)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b086759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Crystallographic Data of
1,5-Cyclooctadiene Metal Complexes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086759#x-ray-crystallography-data-for-1-4-
cyclooctadiene-metal-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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